Acetylpyrazine-d3 chemical properties and structure
Acetylpyrazine-d3 chemical properties and structure
An In-depth Technical Guide to Acetylpyrazine-d3
Introduction
Acetylpyrazine-d3 is the deuterated form of acetylpyrazine, a naturally occurring compound found in various foods such as seeds, nuts, and meats. In the fields of pharmaceutical research and drug development, stable isotope-labeled compounds like Acetylpyrazine-d3 serve as invaluable tools. The incorporation of deuterium (a heavy isotope of hydrogen) provides a distinct mass signature, enabling its use as an internal standard for quantitative analysis or as a tracer to investigate the metabolic fate and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications of Acetylpyrazine-d3 for researchers and scientists.
Chemical Properties and Structure
The key physicochemical properties of Acetylpyrazine-d3 are summarized below. For comparative purposes, the properties of its non-deuterated counterpart, Acetylpyrazine, are also included. Deuteration has a minimal effect on the compound's chemical properties but is critical for its applications in mass spectrometry-based analysis.
| Property | Acetylpyrazine-d3 | Acetylpyrazine (for comparison) |
| Molecular Formula | C₆H₃D₃N₂O | C₆H₆N₂O |
| Molecular Weight | 125.14 g/mol | 122.127 g/mol |
| Appearance | - | Yellow-brown powder |
| Melting Point | Not specified; expected to be similar to Acetylpyrazine. | 75–78 °C |
| Boiling Point | Not specified; expected to be similar to Acetylpyrazine. | 78–79 °C (at 8 mmHg) |
| Solubility | - | Soluble in water and organic solvents. |
| CAS Number | 106162-18-9 | 22047-25-2 |
The chemical structure of Acetylpyrazine-d3 consists of a pyrazine ring substituted with a deuterated acetyl group.
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IUPAC Name: 1-(Pyrazin-2-yl)ethan-1-one-d₃
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SMILES: [2H]C([2H])([2H])C(C1=NC=CN=C1)=O
Caption: 2D structure of Acetylpyrazine-d3.
Applications in Research and Drug Development
Acetylpyrazine-d3 is primarily used as an internal standard in mass spectrometry-based bioanalytical assays. The deuterium labeling makes it chemically identical to the endogenous or unlabeled analyte but mass-shifted, allowing for precise quantification.
Deuteration can also alter the metabolic profile of a compound, sometimes leading to improved pharmacokinetic properties by slowing down metabolism at the site of deuteration. This makes deuterated compounds themselves potential therapeutic candidates. While Acetylpyrazine is an important pharmaceutical intermediate for synthesizing drugs to treat conditions like malaria and Parkinson's disease, the deuterated form is mainly a research tool.
The general workflow for using a deuterated standard in a research setting is outlined below.
Caption: Workflow for using Acetylpyrazine-d3 as an internal standard.
Experimental Protocols
While specific synthesis protocols for Acetylpyrazine-d3 are proprietary, its synthesis would follow established methods for producing Acetylpyrazine, substituting a deuterated reagent at the appropriate step. Below are generalized methodologies for the synthesis of the unlabeled compound, which can be adapted for the deuterated analog.
Method 1: Synthesis via Grignard Reaction
This method involves the reaction of a pyrazine precursor with a methyl Grignard reagent. To synthesize the d3-variant, a deuterated Grignard reagent (CD₃MgX) would be used.
Protocol:
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Grignard Reagent Preparation: In a pressure vessel under an inert atmosphere (e.g., nitrogen), metallic magnesium is reacted with deuterated methyl chloride (CD₃Cl) in an anhydrous polar solvent like tetrahydrofuran (THF) to prepare the Grignard reagent, CD₃MgCl.
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Addition Reaction: 2-Cyanopyrazine is dissolved in THF. A catalyst, such as a monovalent copper salt, and the prepared Grignard reagent are added to the reactor. The mixture is refluxed to form an intermediate.
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Hydrolysis: Water is added to the reaction mixture to hydrolyze the intermediate. The pH is adjusted with a dilute acid, and the mixture is stirred under reflux.
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Extraction and Purification: The solution is neutralized, and the product is extracted with an organic solvent like toluene. The solvent is evaporated, and the resulting solid is recrystallized from ethanol with activated carbon to yield pure 2-Acetylpyrazine-d3.
Method 2: Electrochemical Synthesis
This approach offers a more environmentally friendly alternative by using "clean energy" electrons.
Protocol:
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Electrolyte Preparation: An ammonium persulfate saturated aqueous solution is mixed with a methylene chloride solution containing pyrazine and pyruvic acid. This mixture serves as the catholyte.
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Electrolysis: The electrolysis is carried out in a cell with a lead plate as the cathode at a constant current density (e.g., 100 A·m⁻²). During electrolysis, sulfate radicals are generated, which react with pyruvic acid to form acetyl groups. These acetyl groups then react with protonated pyrazine to form acetylpyrazine.
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Workup: Following the reaction, the organic layer is separated, washed, and dried. The product is then isolated and purified. To synthesize Acetylpyrazine-d3 via this method, a deuterated pyruvic acid (pyruvic acid-d3) would likely be required as the acetyl group donor.
